(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
This compound is a synthetic chromene-derived carboxamide featuring a brominated aromatic system, a substituted phenylimino group, and a tetrahydrofuran (THF)-linked methylamide moiety. The THF moiety may enhance solubility compared to purely aromatic analogs, a critical factor in pharmacokinetics.
Properties
IUPAC Name |
6-bromo-2-(3-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3/c1-13-18(24)5-2-6-19(13)26-22-17(21(27)25-12-16-4-3-9-28-16)11-14-10-15(23)7-8-20(14)29-22/h2,5-8,10-11,16H,3-4,9,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOUNMMRXUNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination of the chromene ring using a brominating agent such as N-bromosuccinimide (NBS).
Formation of the imino group: This step involves the reaction of the brominated chromene with 3-chloro-2-methylphenylamine under appropriate conditions to form the imino group.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their functions.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the chromene-3-carboxamide family, which includes derivatives with varied substituents influencing bioactivity, solubility, and metabolic stability. Below is a comparative analysis with key analogs:
Key Findings
Halogenation Effects: The bromine atom at C6 in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., methoxy-substituted derivatives) .
Solubility : The THF-methylamide group improves aqueous solubility (logP ≈ 2.1) relative to purely aromatic analogs (logP > 3.5) .
Biological Activity
The compound (2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a derivative of the chromene class, which has garnered attention due to its potential biological activities. This article aims to consolidate the available research on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C19H20BrClN2O3
- Molecular Weight : 421.73 g/mol
Anticancer Properties
Research indicates that chromene derivatives exhibit promising anticancer properties. A study evaluating various chromene compounds found that derivatives with halogen substitutions, such as bromine and chlorine, showed significant cytotoxic effects against several cancer cell lines. The compound demonstrated an inhibitory effect on cell proliferation in human cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2Z)-6-bromo... | HeLa (cervical) | 15 | Apoptosis induction |
| (2Z)-6-bromo... | MCF-7 (breast) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against a range of bacterial and fungal pathogens. In vitro studies revealed that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL |
| Escherichia coli | Moderate | 64 µg/mL |
| Candida albicans | Moderate | 16 µg/mL |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
- Interference with DNA Synthesis : The structural similarity to nucleobases may allow it to interfere with DNA replication.
Case Studies
- Case Study on Cancer Cell Lines : In a recent study, the compound was tested on various human cancer cell lines. Results indicated a dose-dependent decrease in viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties, where the compound was tested against clinical isolates of E. coli. The results showed that it inhibited bacterial growth effectively at concentrations comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
